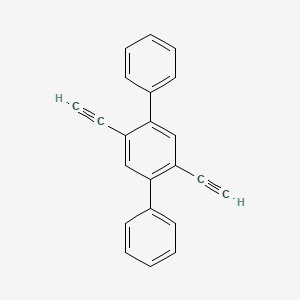
2',5'-Diethynyl-p-terphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Diethynyl-p-terphenyl is an organic compound with the molecular formula C22H14. It is a derivative of p-terphenyl, characterized by the presence of ethynyl groups at the 2’ and 5’ positions of the central benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Diethynyl-p-terphenyl typically involves the coupling of 4,4”-dibromo-p-terphenyl with 2,5-diethynyl-1,4-bis(phenylethynyl)benzene. This reaction is facilitated by the presence of silver adatoms on a silver (111) surface, which helps in the selective alternating organometallic copolymerization . The stoichiometric control of the reactants is crucial for achieving high selectivity and yield.
Industrial Production Methods
The use of silver catalysts and precise control of reaction conditions are essential for optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2’,5’-Diethynyl-p-terphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2’,5’-Diethynyl-p-terphenyl has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Research:
Industrial Applications: The compound is explored for use in coatings, adhesives, and other advanced materials
Wirkmechanismus
The mechanism of action of 2’,5’-Diethynyl-p-terphenyl involves its ability to participate in π-conjugation and form stable complexes with metal ions. This property is exploited in surface-enhanced Raman spectroscopy (SERS) and other analytical techniques. The compound’s interaction with metal surfaces, such as gold or silver, enhances its electronic properties and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Terphenyl: The parent compound, lacking the ethynyl groups.
2,2’,5’,2″-Tetramethylated p-Terphenyl: A derivative with methyl groups instead of ethynyl groups.
4,4”-Dibromo-p-terphenyl: A precursor used in the synthesis of 2’,5’-Diethynyl-p-terphenyl
Uniqueness
2’,5’-Diethynyl-p-terphenyl is unique due to the presence of ethynyl groups, which enhance its electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and organic electronic devices .
Eigenschaften
Molekularformel |
C22H14 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
1,4-diethynyl-2,5-diphenylbenzene |
InChI |
InChI=1S/C22H14/c1-3-17-15-22(20-13-9-6-10-14-20)18(4-2)16-21(17)19-11-7-5-8-12-19/h1-2,5-16H |
InChI-Schlüssel |
XKAYHMNUSXBZIV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1C2=CC=CC=C2)C#C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
![2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)
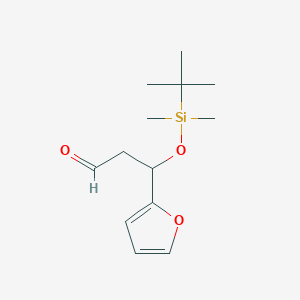
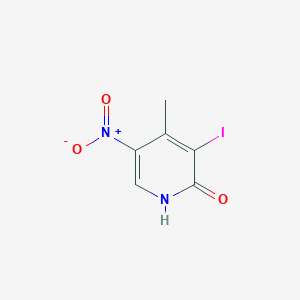

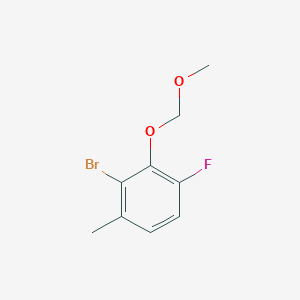
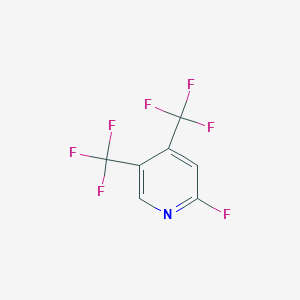
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
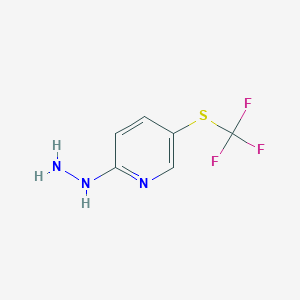
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
